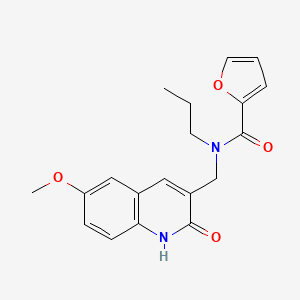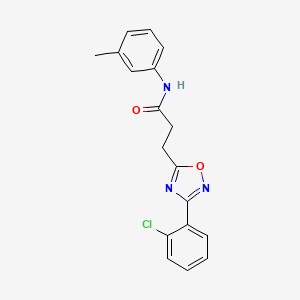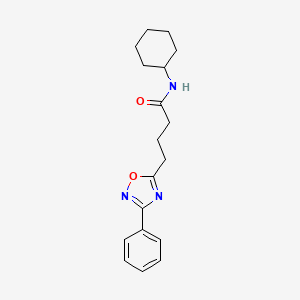
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising compound due to its unique chemical structure and potential benefits.
作用机制
The exact mechanism of action of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are involved in the development of cancer.
Biochemical and physiological effects:
Studies have shown that N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low toxicity and good biocompatibility. This compound can be easily synthesized and purified, making it readily available for research purposes. However, one limitation of using this compound is its relatively unknown mechanism of action, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. This compound may also have potential applications in the field of materials science, such as in the development of fluorescent probes and photosensitizers. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential limitations and side effects.
合成方法
The synthesis of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of cyclohexylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and butanoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated and stirred for several hours to yield the desired product. The purity of the product is determined by chromatography and spectroscopy techniques.
科学研究应用
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. In particular, this compound has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYLWQNBDSNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

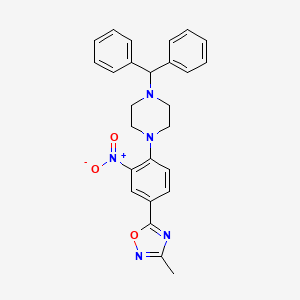
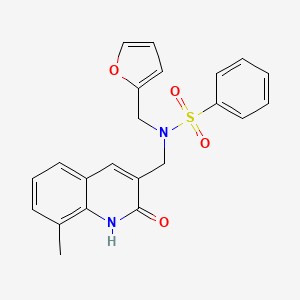
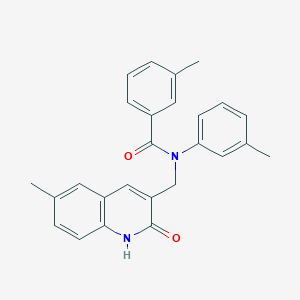


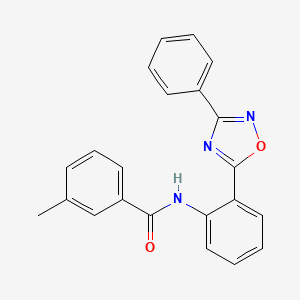
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)

